

# Iotasul Contrast Media: A Technical Guide to Molecular Weight and Osmolality

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**lotasul** is a non-ionic, dimeric, water-soluble iodinated contrast agent developed for radiological imaging.[1] As a low-osmolar contrast medium (LOCM), its physicochemical properties, particularly molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides an in-depth overview of the molecular weight and osmolality of **lotasul**, including detailed experimental protocols for their determination and a workflow for quality control.

## Core Physicochemical Properties of Iotasul

The fundamental characteristics of **lotasul** are summarized below. These properties are essential for understanding its behavior in vitro and in vivo.



Property	Value	Reference
Molecular Formula	С38H50I6N6O14S	
Molecular Weight	1608.33 g/mol	
Classification	Non-ionic, dimeric, water- soluble contrast agent	[1]
Available Formulations	Aqueous solutions with iodine concentrations of 275 mg/mL and 300 mg/mL.[1]	[1]

# Osmolality of lotasul Formulations

**lotasul** is classified as a low-osmolar contrast medium (LOCM), meaning its osmolality is significantly lower than that of high-osmolar contrast media (HOCM), approaching but still exceeding that of human serum (approximately 290 mOsm/kg H<sub>2</sub>O).[2] While specific osmolality values for the 275 mgl/mL and 300 mgl/mL formulations of **lotasul** are not publicly available in the reviewed literature, the osmolality of LOCMs typically ranges from 500 to 850 mOsm/kg H<sub>2</sub>O.

Formulation (lodine Concentration)	Osmolality (mOsm/kg H <sub>2</sub> O)
275 mg/mL	Data not available in public literature. Expected to be in the LOCM range.
300 mg/mL	Data not available in public literature. Expected to be in the LOCM range.

# **Experimental Protocols**

The determination of molecular weight and osmolality are crucial quality control steps in the manufacturing and development of contrast media. The following are detailed methodologies for these key experiments.

## **Determination of Molecular Weight**

## Foundational & Exploratory





For a small molecule like **lotasul**, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard and accurate method for confirming its molecular weight.

Objective: To determine the molecular weight of lotasul.

Principle: The sample is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

#### Apparatus:

- High-Performance Liquid Chromatograph (HPLC)
- Mass Spectrometer (e.g., Quadrupole Time-of-Flight)
- Analytical balance
- · Volumetric flasks and pipettes
- Syringes and filters

#### Reagents:

- lotasul reference standard
- lotasul sample
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (for mobile phase acidification)

#### Procedure:

• Standard Preparation: Accurately weigh a small amount of **lotasul** reference standard and dissolve it in a known volume of methanol to create a stock solution. Prepare a series of dilutions from the stock solution.



- Sample Preparation: Prepare the **lotasul** sample in the same manner as the standard.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column
  - Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
  - Flow Rate: 0.5 mL/min
  - Injection Volume: 5 μL
- · Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Mass Range: 100-2000 m/z
  - Data Acquisition: Full scan mode.
- Analysis: Inject the prepared standard and sample solutions into the HPLC-MS system. The
  mass spectrometer will detect the molecular ion of lotasul, and its mass-to-charge ratio will
  be used to determine the molecular weight.

## **Determination of Osmolality**

Vapor pressure osmometry or freezing point depression osmometry are the two most common and reliable methods for determining the osmolality of pharmaceutical solutions.

Objective: To measure the osmolality of **lotasul** formulations.

Principle (Freezing Point Depression): The freezing point of a solution is depressed in proportion to the number of solute particles. The osmometer measures this depression to calculate the osmolality.

#### Apparatus:

Freezing point depression osmometer



- Calibration standards (e.g., 100, 500, 1000 mOsm/kg H<sub>2</sub>O)
- Sample tubes
- Pipettor and tips

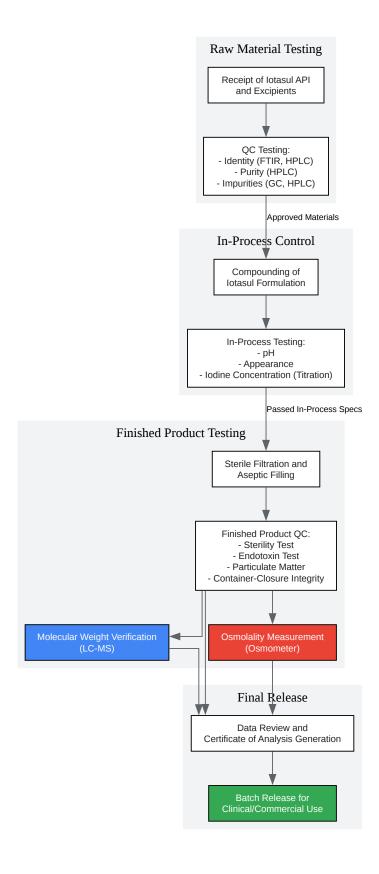
#### Procedure:

- Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two calibration standards that bracket the expected osmolality of the lotasul sample.
- Sample Preparation: Allow the lotasul formulation to come to room temperature.
- Measurement:
  - Pipette the required volume of the **lotasul** sample into a sample tube.
  - Place the sample tube into the osmometer's sample holder.
  - Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured and converted to an osmolality value.
- Data Recording: Record the osmolality reading in mOsm/kg H<sub>2</sub>O. Perform the measurement in triplicate and calculate the mean and standard deviation.

# Quality Control Workflow for Iotasul Contrast Media

A robust quality control workflow is essential to ensure the safety and efficacy of each batch of **lotasul** contrast media. The following diagram illustrates a typical workflow, incorporating the determination of molecular weight and osmolality.





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Caption: Quality Control Workflow for Iotasul Production.



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### References

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